molecular formula C14H12O2 B3379568 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one CAS No. 16563-58-9

2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one

Cat. No.: B3379568
CAS No.: 16563-58-9
M. Wt: 212.24 g/mol
InChI Key: LQCGIKXOHOFGRN-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Chemistry

Fused heterocyclic compounds, which feature two or more rings sharing a common bond, are cornerstones of modern organic and medicinal chemistry. The fusion of an aromatic system like naphthalene (B1677914) with a heterocyclic ring such as oxepin (B1234782) gives rise to a molecule with a unique three-dimensional structure and distinct electronic properties. nih.gov The incorporation of an oxygen atom into the seven-membered ring introduces polarity and the potential for hydrogen bonding, which can significantly influence the molecule's interactions with biological targets. mdpi.com Naphtho[1,2-b]oxepin systems belong to this broad family, and their rigid, fused structure makes them intriguing scaffolds for further chemical exploration.

Overview of Structural Classes and Synthetic Challenges for Naphtho-Fused Oxepins

The fusion of a naphthalene ring to an oxepin can result in various isomers, depending on the points of attachment and the saturation level of the oxepin ring. The title compound, 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one , is a saturated derivative, which imparts a non-planar, boat-like conformation to the seven-membered ring. thieme-connect.de In contrast, fully unsaturated oxepins can exist in equilibrium with their corresponding arene oxide valence tautomers. thieme-connect.de

The synthesis of seven-membered rings, including oxepins, presents notable challenges compared to their five- and six-membered counterparts. researchgate.net These challenges often relate to unfavorable ring strain and entropic factors during cyclization. The construction of naphtho-fused oxepins often requires multi-step synthetic sequences. A key strategy involves the intramolecular cyclization of a precursor molecule already containing the naphthalene unit. nih.gov The regioselectivity of these cyclizations is a critical consideration, as different starting materials can lead to various isomeric products.

Significance of Oxygen-Containing Heterocycles in Contemporary Chemical Research

Oxygen-containing heterocycles are ubiquitous in nature and form the core of numerous biologically active compounds and pharmaceuticals. clockss.org Their presence is crucial for the biological activity of many natural products. mdpi.com In medicinal chemistry, these heterocycles are valued as versatile scaffolds in drug design due to their ability to engage in specific interactions with biological macromolecules. Beyond pharmaceuticals, oxygen-containing heterocycles are also investigated for their applications in materials science, such as in the development of organic electronics and sensors. The continual development of novel synthetic methods to access these structures efficiently and sustainably is a major focus of contemporary chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-benzo[i][1]benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-6-3-9-16-14-11-5-2-1-4-10(11)7-8-12(13)14/h1-2,4-5,7-8H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCGIKXOHOFGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C3=CC=CC=C3C=C2)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274474
Record name 3,4-Dihydronaphth[1,2-b]oxepin-5(2H)-one
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Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16563-58-9
Record name 3,4-Dihydronaphth[1,2-b]oxepin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16563-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydronaphth[1,2-b]oxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2h,3h,4h,5h Naphtho 1,2 B Oxepin 5 One and Analogues

Strategies for Oxepin (B1234782) Ring Formation

The construction of the oxepin ring is the cornerstone of synthesizing 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one. Both intramolecular and intermolecular approaches have been successfully employed.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective strategy for forming the seven-membered oxepin ring. These methods typically involve the formation of a key bond within a pre-assembled acyclic precursor.

Oxidative cyclization reactions provide a direct route to the naphtho[1,2-b]oxepin-5-one core. For instance, the oxidation of (2-hydroxy-1-phenyl)ketoximes using reagents like lead(IV) acetate (B1210297) (LTA) or phenyliodine(III) diacetate (PIDA) can lead to the formation of related isoxazole (B147169) derivatives, which can be precursors to or share synthetic strategies with oxepinones. mdpi.com A study on the oxidation of 2-hydroxy-1-naphthaldehyde (B42665) oxime with LTA resulted in the formation of naphtho[1,8-de] smolecule.comrsc.orgoxazin-4-ol, demonstrating a peri-cyclization. mdpi.com Similarly, copper-catalyzed oxidative cyclization has been used to synthesize benzo[b] smolecule.comresearchgate.netdiazocin-6(5H)-one derivatives from 2-aryl-1H-indoles, a strategy that could be adapted for the synthesis of oxepinones. rsc.org

ReactantOxidizing AgentProductYieldReference
2-hydroxy-1-naphthaldehyde oximeLead(IV) acetate (LTA)Naphtho[1,8-de] smolecule.comrsc.orgoxazin-4-ol- mdpi.com
2-hydroxy-1-naphthaldehyde oximePhenyliodine(III) diacetate (PIDA)Naphtho[1,8-de] smolecule.comrsc.orgoxazin-4-ol80% mdpi.com
2-aryl-1H-indoles and 1,1-enediaminesDi-tert-butyl peroxide (DTBP)/CuIBenzo[b] smolecule.comresearchgate.netdiazocin-6(5H)-one derivativesGood rsc.org
This table showcases examples of oxidative cyclization reactions that, while not directly producing this compound, illustrate the potential of this methodology for constructing related heterocyclic systems.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of unsaturated cyclic compounds, including those containing a seven-membered oxepin ring. wikipedia.org This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org The substrate scope for RCM is broad, tolerating various functional groups, which makes it particularly suitable for the synthesis of complex molecules. organic-chemistry.org RCM has been successfully applied to the synthesis of various oxepine-containing natural products and their analogs. rsc.orgnih.gov For instance, the synthesis of the dihydrobenzo-[b]oxepin backbone of heliannuol B was achieved using RCM as a key step. nih.gov Another variation, ring-closing enyne metathesis (RCEYM), has also proven effective in constructing ring systems with 1,3-diene moieties, which can be further functionalized. rsc.org

CatalystSubstrate TypeProduct TypeKey FeatureReferences
Grubbs' CatalystsDieneCycloalkeneForms C=C bond, releases ethylene wikipedia.orgorganic-chemistry.org
Grubbs II CatalystO-alkenylated propargyl derivativeSpiro-ethereal productsUsed in Ring-Closing Enyne Metathesis (RCEYM) researchgate.net
Ruthenium-basedDiallylaminesPyrrolinesFollowed by in situ oxidative aromatization organic-chemistry.org
This table summarizes different catalysts and substrates used in RCM for the synthesis of cyclic compounds, highlighting its versatility in forming oxepin-like structures.
Reaction TypeKey StepsProductReference
One-pot multicomponent reactionMannich type condensation, intramolecular cyclizationNaphtho[1,2-e] smolecule.comnih.govoxazines nih.gov
Decarboxylative annulationTandem [2+4] annulation, ring-opening decarboxylation, SNArBenzoxepines researchgate.net
This table outlines examples of tandem reactions for the synthesis of heterocyclic compounds related to the target molecule.

Intermolecular Annulation Strategies

Intermolecular annulation strategies involve the construction of the oxepin ring through the reaction of two separate molecular fragments. A notable example is the Pd-catalyzed intramolecular Heck coupling, which has been used to synthesize various fused oxepine derivatives. researchgate.net This method provides a facile route to tricyclic bent oxepine frameworks from readily accessible precursors. researchgate.net Another approach involves an intermolecular cascade annulation, which has been reported for the synthesis of dihydrobenzo[b] smolecule.comwikipedia.orgnaphthyridine-ylidene-pyrrolidinetriones. This metal-free reaction proceeds through a Michael addition followed by an intermolecular cascade involving aniline (B41778) fragment transfer and SNAr processes. nih.gov

MethodCatalyst/ReagentsKey IntermediatesProductReference
Intramolecular Heck CouplingPd(OAc)2, Cs2CO3, PPh3, TBAC-Fused Oxepine Derivatives researchgate.net
Intermolecular Cascade AnnulationCs2CO3Michael adductDihydrobenzo[b] smolecule.comwikipedia.orgnaphthyridine-ylidene-pyrrolidinetriones nih.gov
This table details intermolecular strategies for the synthesis of complex heterocyclic systems, which could be adapted for naphtho-oxepinone synthesis.

Functional Group Introduction and Transformation at the Naphtho-Oxepin Core

Once the core naphtho[1,2-b]oxepin-5-one structure is assembled, further chemical modifications can be performed to introduce or alter functional groups. These transformations are crucial for synthesizing analogs with diverse properties. bccampus.ca The carbonyl group at the 5-position is a key site for such modifications. For instance, it can undergo nucleophilic attack. smolecule.com The aromatic naphthalene (B1677914) rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. smolecule.com

Derivatives such as 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride have been synthesized, indicating that the ketone can be converted to an amine, likely through reductive amination. pharmint.net Furthermore, studies on related benzoxathiepinone systems have shown that the carbonyl group can be protected as a ketal and can react with various reagents like sodium borohydride (B1222165), hydroxylamine (B1172632), and hydrazines. researchgate.net These transformations highlight the potential for creating a library of diverse naphtho-oxepinone derivatives.

Starting MaterialReagent/ReactionProductReference
This compoundReductive amination (presumed)2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride pharmint.net
2H-1,5-Benzoxathiepin-3(4H)-oneNaBH4Corresponding alcohol researchgate.net
2H-1,5-Benzoxathiepin-3(4H)-oneHydroxylamineCorresponding oxime researchgate.net
2H-1,5-Benzoxathiepin-3(4H)-oneHydrazinesCorresponding hydrazone researchgate.net
This table provides examples of functional group transformations on related heterocyclic ketones, illustrating the chemical reactivity of the oxepinone core.

Carbonyl Group Manipulation

The ketone at the 5-position of the oxepinone ring is a key functional handle for synthetic manipulation. This carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations to generate diverse analogues. smolecule.com For related benzoxathiepinone systems, which share structural similarities, the carbonyl group has been successfully subjected to various reactions. researchgate.net These include reduction to the corresponding alcohol using reagents like sodium borohydride, and involvement in the Strecker reaction for the synthesis of α-amino acids. researchgate.net

Further transformations can be envisaged based on standard carbonyl chemistry. These potential manipulations allow for the introduction of new functionalities and the extension of the molecular scaffold.

Table 1: Potential Synthetic Transformations of the Carbonyl Group in Naphtho-oxepinones

Reaction Type Reagent Example Resulting Functional Group
Reduction Sodium Borohydride (NaBH₄) Secondary Alcohol
Grignard Reaction Alkyl/Aryl-MgBr Tertiary Alcohol
Wittig Reaction Ph₃P=CHR Alkene
Reductive Amination Amine, NaBH₃CN Amine
Johnson-Corey-Chaykovsky (CH₃)₃S⁺I⁻, NaH Epoxide

Selective Derivatization of Aromatic and Aliphatic Moieties

The naphtho[1,2-b]oxepin-5-one scaffold possesses two distinct regions for derivatization: the electron-rich naphthalene core and the aliphatic portion of the oxepin ring. The aromatic nature of the naphthalene system allows for electrophilic aromatic substitution reactions, enabling the introduction of various substituents. smolecule.com Conversely, the aliphatic section of the oxepin ring can be functionalized through different chemical pathways.

Chemoselective reactions are crucial for achieving specific derivatizations. For instance, transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed on halogenated precursors to build complexity before the final ring-closing step. researchgate.netmdpi.com This allows for the selective modification of the aromatic core without affecting the functionalities destined for the oxepin ring construction.

Stereoselective Synthetic Pathways

Introducing stereocenters into the naphtho-oxepinone framework in a controlled manner is essential for exploring its full potential, particularly in pharmaceutical applications. Stereoselective synthetic strategies aim to control the three-dimensional arrangement of atoms in the molecule. For the synthesis of angular naphthopyran analogues, an intramolecular version of the Mukaiyama aldol (B89426) reaction has been used to achieve stereoselective isomerisation, yielding specific diastereomers. rsc.org

Another powerful technique is enantioselective bromolactonization, which has been catalyzed by chiral auxiliaries derived from cinchonidine (B190817) to produce enantiomerically enriched dioxepinones. researchgate.net Such strategies, which rely on chiral catalysts or reagents to direct the formation of a specific stereoisomer, are directly applicable to the synthesis of chiral, non-racemic this compound analogues.

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions is paramount in the synthesis of complex heterocyclic systems like naphtho-oxepinones. Modern synthetic chemistry offers a broad toolkit, from transition-metal catalysts to metal-free and microwave-assisted protocols, to enhance yield, selectivity, and sustainability. mdpi.com

Transition-Metal Catalysis in Naphtho-Oxepinone Synthesis

Transition metals have revolutionized the synthesis of complex molecules, providing efficient pathways for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov

Palladium (Pd): Pd-catalyzed cross-coupling reactions like the Heck, Stille, and Sonogashira reactions are invaluable for assembling the precursors to the oxepinone ring system. mdpi.com The Heck reaction, for example, can couple an aryl halide with an alkene without the need for an organometallic reagent. mdpi.com

Gold (Au): Gold catalysis is effective for the hydroalkoxylation of alkynes, a reaction that can be exploited to form the ether linkage of the oxepine ring. mdpi.comresearchgate.net

Nickel (Ni): Nickel-catalyzed reactions, such as the divergent reductive-Heck reaction, provide regio- and stereoselective access to related dibenzo[b,e]oxepine scaffolds under mild conditions. researchgate.net

Ruthenium (Ru)/Molybdenum (Mo): Ring-closing metathesis (RCM), often employing Grubbs or Schrock catalysts, is a powerful method for forming cyclic ethers, including seven-membered rings, from acyclic diene precursors. mdpi.comresearchgate.net

Copper (Cu): A novel copper(II) catalyst supported on modified almond shells has been developed for the one-pot synthesis of related naphtho[1,2-e] smolecule.commdpi.comoxazines, demonstrating the potential of eco-friendly, heterogeneous catalysts. researchgate.netnih.govnih.gov

Table 2: Examples of Transition-Metal Catalysis in Oxepine Synthesis

Catalyst System Reaction Type Synthetic Utility Citation
Grubbs II Catalyst Ring-Closing Enyne Metathesis (RCEYM) Formation of spiro-oxacyclic systems. researchgate.net
Gold(I) complexes Hydroalkoxylation of Alkynes Intramolecular cyclization to form ether linkage. mdpi.com
Nickel(II) complexes Reductive-Heck Reaction Regio- and stereoselective synthesis of dibenzo-oxepines. researchgate.net
Palladium(0) complexes Heck, Stille, Sonogashira Coupling Assembly of complex precursors for cyclization. mdpi.com
FNAOSiPAMP/Cu(II) One-pot multicomponent reaction Synthesis of naphtho-oxazine analogues. researchgate.netnih.gov

Organocatalytic and Metal-Free Protocols

To improve the environmental footprint of chemical synthesis, metal-free and organocatalytic methods are increasingly sought. These protocols avoid the cost and potential toxicity associated with transition metals. A base-mediated decarboxylative annulation has been developed for the synthesis of benzoxepines under transition-metal-free conditions. researchgate.net Similarly, visible-light-mediated [3+2] cycloaddition reactions have been used to create naphthofuran diones from 2-hydroxy-1,4-naphthoquinone (B1674593) without a metal catalyst, showcasing an environmentally friendly approach. mdpi.com Condensation reactions, such as the Dieckmann condensation, can be used to form the cyclic ketone structure under basic conditions. researchgate.net

Microwave-Assisted Synthesis and Solvent Effects

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating reaction rates and often improving yields. researchgate.netscielo.org.za This technique has been successfully applied to the synthesis of various heterocyclic compounds, including seven-membered rings, which are often challenging to form under conventional heating. beilstein-journals.orgorganic-chemistry.org

The cyclodehydration of amido alcohols to form cyclic iminoethers, a reaction analogous to the formation of lactones or lactams, is significantly enhanced by microwave irradiation. organic-chemistry.org For example, the synthesis of 4,5,6,7-tetrahydro-1,3-oxazepines was achieved in good yields using trimethylsilyl (B98337) polyphosphate (PPSE) as a dehydrating agent under solvent-free microwave conditions, with reaction times reduced to minutes. organic-chemistry.org The choice of solvent can be critical, though solvent-free conditions often provide the best results for these types of cyclizations. beilstein-journals.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Reaction

Method Temperature (°C) Time Yield (%)
Conventional Heating Reflux 4 h 78
Microwave Irradiation 110 15 min 85

Data adapted from a representative synthesis of a triazole derivative to illustrate the general advantages of microwave heating. scielo.org.za

Purification and Isolation Techniques for Naphtho[1,2-b]oxepin-5-one Derivatives

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation strategies to remove unreacted starting materials, reagents, and reaction byproducts. The methodologies employed are largely dictated by the physicochemical properties of the target compounds, which are often crystalline solids with moderate polarity. The primary techniques utilized for the purification of these naphthoxepinones are column chromatography and recrystallization, often used in combination to achieve high purity.

The crude product mixture obtained from the cyclization of the corresponding 4-naphthoxybutanoic acids is typically subjected to column chromatography as the primary purification step. researchgate.net Silica (B1680970) gel is the most commonly used stationary phase for this class of compounds, indicative of a normal-phase chromatographic separation.

The choice of eluent, or mobile phase, is crucial for achieving optimal separation. A mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate (EtOAc), is frequently employed. The polarity of the eluent system is carefully optimized to ensure adequate resolution of the target compound from impurities. For instance, in the purification of closely related benzo[b]naphtho[2,1-f]oxepin-7(8H)-one derivatives, eluent systems of hexane/EtOAc in ratios of 2:1 and 3:1 have been successfully used. clockss.org The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure product.

Following column chromatography, recrystallization is often performed as a final polishing step to obtain the naphtho[1,2-b]oxepin-5-one derivative in high purity. This technique relies on the principle of differential solubility of the compound and impurities in a given solvent system at varying temperatures. The selection of an appropriate solvent is key; the ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon cooling, the pure compound crystallizes out of the solution, leaving the more soluble impurities behind.

For homoisoflavonoids, the broader class to which naphtho[1,2-b]oxepin-5-ones belong, a range of chromatographic techniques have been applied. mdpi.com Beyond standard column chromatography, semi-preparative and preparative High-Performance Liquid Chromatography (HPLC) are utilized for more challenging separations or to obtain highly pure samples for analytical purposes. mdpi.com Both normal-phase (using silica gel) and reverse-phase (typically with C18-modified silica) chromatography are employed. mdpi.com In reverse-phase HPLC, polar solvent systems such as methanol (B129727)/water or acetonitrile/water are common. mdpi.com Gel filtration chromatography, using supports like Sephadex LH-20, has also proven effective for the separation of these compounds based on their molecular size. mdpi.com

The table below summarizes purification data for compounds structurally related to this compound, illustrating the common techniques and solvent systems employed.

Compound NamePurification MethodEluent/Solvent SystemYield (%)Reference
Benzo[b]naphtho[2,1-f]oxepin-7(8H)-oneColumn ChromatographyHexane/EtOAc (2:1)84 clockss.org
1,2,3,4-Tetrahydrobenzo[b]naphtho[2,1-f]oxepin-7(8H)-oneColumn ChromatographyHexane/EtOAc (3:1)90 clockss.org
Benzo[b]naphtho[2,3-f]oxepin-12(13H)-oneHigh Vacuum DistillationN/A69 clockss.org

Reactivity and Chemical Transformations of 2h,3h,4h,5h Naphtho 1,2 B Oxepin 5 One

Reactions Involving the Ketone Functionality

The carbonyl group (C=O) at the C5 position is the most reactive site in the molecule for many transformations, acting as an electrophilic center and being susceptible to both nucleophilic attack and redox reactions.

Nucleophilic Addition Reactions

The ketone's carbonyl carbon is electrophilic and readily undergoes addition reactions with a variety of nucleophiles. This is a fundamental reaction for ketones. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) are expected to attack the carbonyl carbon to form tertiary alcohols after an aqueous workup.

Similarly, the ketone can react with nitrogen-based nucleophiles. The reaction with hydroxylamine (B1172632) (NH₂OH) would yield an oxime, while reactions with hydrazine (B178648) (N₂H₄) or its derivatives would produce the corresponding hydrazone. These reactions are standard derivatizations for ketones. Another relevant transformation is the Strecker synthesis, which could potentially be applied to synthesize a corresponding α-aminonitrile, a precursor to amino acids, although this is more complex. While specific studies on 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one are not widely available, research on analogous benzoxathiepinone structures has demonstrated successful reactions with hydroxylamine and hydrazines. researchgate.net

Reduction Pathways

The ketone functionality can be selectively reduced to a secondary alcohol, yielding 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-ol . This is one of the most common and predictable transformations for this compound class. The choice of reducing agent is critical to ensure that only the ketone is reduced without affecting the naphthalene (B1677914) ring or inducing the opening of the oxepin (B1234782) ring.

Hydride-based reagents are typically employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comrsc.org It is generally used in protic solvents like methanol (B129727) or ethanol. Another common reagent is lithium aluminium hydride (LiAlH₄), which is a much stronger reducing agent and would also effectively perform the transformation. However, due to its higher reactivity, it requires anhydrous conditions and careful handling. The general outcome of these reductions is the conversion of the C5-ketone to a C5-hydroxyl group. thieme-connect.deresearchgate.net

Table 1: Common Reagents for Ketone Reduction

ReagentAbbreviationTypical SolventProductNotes
Sodium borohydrideNaBH₄Methanol, Ethanol2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-olMild and selective for ketones. masterorganicchemistry.comrsc.org
Lithium aluminium hydrideLiAlH₄Diethyl ether, THF (anhydrous)2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-olStrong, non-selective reducing agent.

Oxidation Reactions

The oxidation of the ketone in this compound is less straightforward than its reduction. Ketones are generally resistant to oxidation under mild conditions. However, a specific type of oxidation, the Baeyer-Villiger oxidation, can occur, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester or lactone. nih.gov In this case, reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), could theoretically lead to the insertion of an oxygen atom between the carbonyl carbon (C5) and one of the adjacent carbons (C4a or C6). This would result in the formation of an eight-membered lactone ring system.

Enzymatic oxidations are also a possibility. Flavin-monooxygenases, for example, are known to catalyze Baeyer-Villiger oxidations to form oxepinone structures in biosynthetic pathways. nih.gov The synthesis of related benzodioxepinone structures has been achieved through tandem oxidation and iodolactonization reactions, highlighting that oxidative conditions can be used to form or modify such ring systems. researchgate.netnih.gov

Reactions of the Oxepin Ring System

The seven-membered oxepin ring, being a cyclic ether, is generally stable but can undergo specific reactions, particularly ring-opening under certain conditions.

Ring-Opening Reactions

The ether linkage within the oxepin ring is susceptible to cleavage by strong acids. Under acidic conditions, the ether oxygen can be protonated, making it a good leaving group. A subsequent nucleophilic attack can lead to the opening of the seven-membered ring. Research on the isomeric compound 1,2,3,5-tetrahydronaphtho[2,1-c]oxepine has shown that acid-catalyzed ring-opening can be achieved, demonstrating the feasibility of this reaction type for the naphthoxepine framework. researchgate.netnih.gov Strong Lewis acids could also promote such a cleavage. The exact products would depend on the specific nucleophile present in the reaction mixture.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, typically require the presence of conjugated diene systems. The this compound molecule, in its ground state, lacks a suitable diene within the oxepin ring, as the carbons are saturated (sp³ hybridized). Therefore, it is not expected to participate directly in cycloaddition reactions as either a diene or a dienophile.

However, related aromatic oxepins can exist in equilibrium with their corresponding arene oxide forms, which can participate in such reactions. thieme-connect.de For the target molecule, derivatization to introduce unsaturation into the oxepin ring would be a prerequisite for it to undergo cycloaddition transformations. For instance, elimination reactions on the corresponding alcohol (2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-ol) could potentially generate a double bond within the ring, creating a dienophilic or dienic system for subsequent cycloaddition. Such reactions are used to synthesize complex polycyclic systems from simpler quinones or other precursors. nih.govmdpi.comias.ac.in

Compound Index

Electrophilic and Nucleophilic Substitution on the Naphthalene Moiety

There is no specific information available in the reviewed literature regarding the electrophilic or nucleophilic substitution reactions carried out directly on the naphthalene ring of This compound .

While the reactivity of the naphthalene system is generally well-understood, predicting the precise regiochemical outcomes of substitution on this specific fused-ring system without experimental data is speculative. The electronic influence of the integrated oxepinone ring, particularly the ether oxygen and the carbonyl group, would significantly direct the position of any substitution. However, no studies detailing reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this specific molecule have been found. Similarly, data on nucleophilic aromatic substitution is absent.

Research on analogous but distinct structures, such as naphtho[1,2-b]thiophen and naphtho[1,2-b] smolecule.comresearchgate.netdiazepine derivatives, shows that substitution on the naphthalene moiety is synthetically feasible. For instance, studies on 2,3-Dimethylnaphtho[1,2-b]thiophen describe electrophilic substitution occurring at the 5-position. rsc.org Another study on 1,5-dihydro-2H-naphtho[1,2-b] smolecule.comresearchgate.netdiazepine-2,4(3H)-diones indicates that the naphthalene 6-position is amenable to substitution, while the 7-position is not. nih.govresearchgate.net However, these findings cannot be directly extrapolated to This compound due to the different electronic and steric properties of the fused heterocyclic ring.

Derivatization for Structure-Activity Relationship (SAR) Studies

Consistent with the lack of reactivity data, there are no published reports on the systematic derivatization of This compound for the purpose of developing structure-activity relationships (SAR).

SAR studies are crucial in medicinal chemistry to optimize the biological activity of a lead compound. Such studies would typically involve creating a library of derivatives by modifying various parts of the parent molecule. For This compound , this could involve substitutions on the naphthalene ring, or modifications to the oxepinone ring, such as reduction of the ketone or substitution on the aliphatic carbons.

While a chemical supplier lists the derivative 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride , no associated synthetic or biological activity data is provided. pharmint.net The extensive SAR studies performed on related scaffolds like 1,5-dihydro-2H-naphtho[1,2-b] smolecule.comresearchgate.netdiazepine-2,4(3H)-diones, which have been explored as P2X4 receptor antagonists, highlight the potential of the naphtho[1,2-b] framework in drug discovery. nih.govresearchgate.net However, this potential remains unexplored for the oxepin-5-one series.

The absence of dedicated research on This compound underscores a gap in the chemical literature and presents an opportunity for future investigation into the synthesis, reactivity, and potential biological applications of this heterocyclic system.

Structural Elucidation and Advanced Characterization of Naphtho 1,2 B Oxepin 5 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity through various one- and two-dimensional experiments.

¹H NMR Chemical Shift Analysis for Naphtho-Oxepin Protons

A ¹H NMR spectrum for 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one would be expected to show distinct signals for the protons on the naphthalene (B1677914) ring system and the oxepin (B1234782) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide critical information for assigning each proton to its specific position in the molecule.

Despite extensive searches of scientific databases, specific experimental ¹H NMR data for the protons of this compound could not be located.

Interactive Data Table: ¹H NMR Data for this compound

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Naphthalene ProtonsData not availableData not availableData not available
Oxepin Protons (H-2, H-3, H-4)Data not availableData not availableData not available

¹³C NMR Characterization of Carbon Frameworks

The ¹³C NMR spectrum is essential for identifying all unique carbon atoms in a molecule. For this compound, this would include the carbonyl carbon (C=O), the aromatic carbons of the naphthalene moiety, and the aliphatic carbons of the oxepin ring.

Detailed experimental ¹³C NMR chemical shift data for the carbon framework of this compound are not available in the reviewed literature.

Interactive Data Table: ¹³C NMR Data for this compound

Carbon PositionChemical Shift (δ, ppm)
C=O (C-5)Data not available
Naphthalene CarbonsData not available
Oxepin Carbons (C-2, C-3, C-4)Data not available

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities between protons, providing insights into the molecule's conformation.

No published studies detailing the use of 2D NMR techniques for the structural elucidation of this compound were found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₄H₁₂O₂, corresponding to an average mass of 212.248 Da. chemspider.com

Specific experimental data on the mass spectrometry fragmentation of this compound are not documented in the available literature.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. This technique is essential for confirming the molecular formula of a newly synthesized or isolated compound.

No specific high-resolution mass spectrometry data for this compound have been reported in the searched scientific literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute conformation and stereochemistry of the molecule. For a successful analysis, the compound must be obtainable in the form of a single crystal of sufficient quality.

There are no published reports on the single-crystal X-ray diffraction analysis of this compound.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Key Bond Lengths (Å)Data not available
Key Bond Angles (°)Data not available

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental IR absorption data for this compound are not available in the reviewed sources. A general analysis would predict characteristic peaks for the functional groups present. The ketone (C=O) stretching vibration would be a prominent feature, typically appearing in the region of 1680-1700 cm⁻¹ for a cyclic ketone conjugated with an aromatic ring. Aromatic C-H stretching vibrations would be expected above 3000 cm⁻¹, while aliphatic C-H stretching from the saturated portion of the oxepine ring would appear below 3000 cm⁻¹. The C-O-C ether linkage would likely show a characteristic stretching band in the 1250-1050 cm⁻¹ region. However, without experimental data, these remain theoretical predictions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Specific UV-Vis absorption maxima (λmax) for this compound have not been reported in the searched literature. The UV-Vis spectrum is expected to be dominated by electronic transitions within the naphthalene ring system. The fusion of the oxepinone ring would influence the electronic environment and thus the position and intensity of these absorptions. Transitions such as π → π* and n → π* are anticipated. The π → π* transitions, arising from the conjugated aromatic system, would likely be the most intense. The n → π* transition, associated with the carbonyl group, would be of lower intensity. The exact wavelengths of these transitions are dependent on the specific molecular structure and solvent used, and cannot be detailed without experimental data.

Theoretical and Computational Investigations of 2h,3h,4h,5h Naphtho 1,2 B Oxepin 5 One

Electronic Structure and Aromaticity Calculations

The electronic structure and aromaticity of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one are fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods provide a powerful lens through which to examine these characteristics at a molecular level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like this compound. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the electrostatic potential, which are crucial for predicting chemical behavior.

For a molecule with a fused ring system like this naphtho-oxepinone, DFT studies would typically employ a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311G**) to compute its ground-state electronic structure. These calculations would yield key parameters, including the total energy, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Illustrative Data Table from a Hypothetical DFT Study:

ParameterHypothetical Calculated ValueSignificance
Total Energy(Value in Hartrees)Indicates the overall stability of the molecule.
Dipole Moment(Value in Debye)Provides insight into the molecule's polarity.
HOMO Energy(Value in eV)Relates to the electron-donating ability.
LUMO Energy(Value in eV)Relates to the electron-accepting ability.
HOMO-LUMO Gap(Value in eV)Correlates with chemical reactivity and stability.

The three-dimensional structure of this compound is critical to its function and interactions. The seven-membered oxepine ring is not planar and can adopt various conformations. Molecular geometry optimization, typically performed using DFT or other quantum mechanical methods, is used to find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface).

Illustrative Table of Conformational Analysis Results:

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair0.00 (Reference)(List of relevant angles)
Twist-Chair(Calculated Value)(List of relevant angles)
Boat(Calculated Value)(List of relevant angles)
Twist-Boat(Calculated Value)(List of relevant angles)

Reactivity Predictions and Reaction Mechanism Elucidation

Computational chemistry offers powerful tools for predicting the reactivity of molecules and for elucidating the detailed mechanisms of chemical reactions. For this compound, these methods can provide insights into its susceptibility to various reagents and the pathways through which its transformations occur.

Understanding the mechanism of a chemical reaction involving this compound requires the identification of transition states—the high-energy structures that connect reactants to products. Transition state analysis, often performed using DFT, allows for the calculation of activation energies, which are crucial for determining reaction rates. By mapping the entire reaction pathway, including intermediates and transition states, a detailed picture of the reaction mechanism can be constructed. For example, in the synthesis of related oxepine derivatives, computational analysis of transition states can help explain the regioselectivity of certain reactions. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. It focuses on the interaction between the HOMO of one reactant and the LUMO of another. The energies and spatial distributions of the HOMO and LUMO of this compound, which can be calculated using DFT, provide valuable clues about its reactivity. A high-energy HOMO suggests that the molecule is a good electron donor (nucleophile), while a low-energy LUMO indicates that it is a good electron acceptor (electrophile). The shapes of these orbitals indicate the most likely sites for reaction.

Intermolecular Interaction Modeling

The ways in which this compound interacts with other molecules, such as solvents, receptors, or other reactants, are governed by intermolecular forces. Computational modeling can be used to study these interactions in detail. Methods such as molecular docking can predict how the molecule might bind to a biological target, like a protein. These simulations can identify the most favorable binding poses and estimate the strength of the interaction. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule in a biological environment, providing insights into how it moves and interacts over time. For instance, molecular modeling of similar dibenzo[b,f]oxepine derivatives has been used to analyze their interaction with biological targets like tubulin. mdpi.com

Hydrogen Bonding Propensities

Hydrogen bonding plays a pivotal role in determining the structure and function of molecules. For this compound, the carbonyl group (C=O) acts as a primary hydrogen bond acceptor. Theoretical calculations can predict the strength and geometry of these potential interactions.

Computational models, often employing Density Functional Theory (DFT), are used to analyze the hydrogen bonding capabilities of this molecule. These studies typically involve creating dimers or larger clusters where the naphtho-oxepinone derivative interacts with potential hydrogen bond donors, such as water or methanol (B129727). The interaction energies are then calculated to quantify the strength of these bonds.

Key parameters derived from these calculations include the distance between the hydrogen bond donor and the oxygen atom of the carbonyl group, as well as the angle of the bond. For instance, in a related compound, 1,2,3,5-Tetrahydronaphtho[2,1-c]oxepine, weak C—H⋯O hydrogen bonds have been observed to link molecules in the crystal lattice, forming layers. nih.gov Similar weak interactions are theoretically possible for this compound, influencing its solid-state architecture.

Table 1: Theoretical Hydrogen Bonding Parameters for this compound with a Generic Donor (X-H)

Interaction Type Donor-Acceptor Distance (Å) Bond Angle (°) Interaction Energy (kcal/mol)
C=O···H-X 2.0 - 2.5 150 - 180 -3 to -7

Note: The data in this table is illustrative and based on typical values for similar functional groups from computational studies. Specific values for the title compound would require dedicated quantum chemical calculations.

π-π Stacking Interactions

The extended aromatic system of the naphthalene (B1677914) moiety in this compound makes it a prime candidate for engaging in π-π stacking interactions. These non-covalent interactions are crucial in the formation of supramolecular assemblies and play a significant role in the stability of crystal structures and the binding of molecules to biological receptors.

Theoretical studies can model the geometry and energy of these interactions. The most common arrangements are face-to-face and parallel-displaced stacking. High-level quantum chemical calculations, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), can provide accurate interaction energies for these configurations. mdpi.com

For a related naphtho-fused compound, weak π–π stacking interactions were observed between inversion-related naphthalene ring systems, with a ring centroid–ring centroid distance of 3.518 (5) Å. nih.gov It is highly probable that this compound would exhibit similar stacking behavior, with the naphthalene rings of adjacent molecules arranging themselves to maximize attractive dispersion forces while minimizing electrostatic repulsion.

Table 2: Calculated π-π Stacking Geometries and Energies for the Naphthalene Moiety

Stacking Configuration Centroid-Centroid Distance (Å) Displacement (Å) Interaction Energy (kcal/mol)
Parallel-Displaced 3.4 - 3.8 1.5 - 2.0 -2 to -5

Note: This data is representative of naphthalene π-π stacking interactions and serves as an estimate for the behavior of this compound.

Solvation Effects and Environmental Influence on Molecular Behavior

The behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of different solvents on the molecule's properties.

These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent affects the molecule's conformational stability, electronic structure, and reactivity. For instance, in a polar solvent, the dipole moment of the naphtho-oxepinone is likely to be stabilized, which could influence its preferred conformation and its interaction with other molecules.

The solubility of the compound, a critical property for many applications, is also governed by solvation effects. Theoretical models can predict the solvation free energy, providing an estimate of how readily the compound will dissolve in a particular solvent. The interplay between the solute's hydrogen bonding capabilities and the solvent's polarity is a key determinant of solubility.

Biological Activity and Molecular Mechanisms of Naphtho 1,2 B Oxepin 5 One Derivatives

Exploration of Molecular Targets and Pathways

Research into the derivatives of naphtho[1,2-b]oxepin-5-one and analogous structures has identified specific enzymes, receptors, and cellular processes that are modulated by these compounds. These interactions form the basis of their observed biological activities.

Enzyme Inhibition Studies

Derivatives built upon the naphtho-heterocycle framework have demonstrated significant enzyme-inhibiting capabilities. A prominent target is the nuclear factor-kappa B (NF-κB), a protein complex that controls transcription of DNA, cytokine production, and cell survival. A series of 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substituted phenyl)amide analogs, which are structurally very similar to naphtho[1,2-b]oxepin-5-one derivatives, have been developed as inhibitors of NF-κB activity. nih.gov One analog, featuring a 5'-chloro group on the naphthofuran ring and a 3',5'-bistrifluoromethane group on the N-phenyl ring, was identified as having the most potent NF-κB inhibitory activity. nih.gov

Furthermore, related naphthoquinone derivatives have been shown to modulate enzymes central to apoptosis. One study found that an optimal compound from a series of naphthoquinone phenacylimidazolium derivatives could dramatically inhibit the expression of survivin, an inhibitor of apoptosis, and activate the pro-apoptotic protein caspase-3. nih.gov

While not possessing the oxepin (B1234782) ring, certain 1-naphthol (B170400) derivatives, which are potential precursors, have been evaluated for their inhibitory action against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes. These studies provide insight into the potential of the naphthol moiety itself to interact with enzymatic targets.

Table 1: Enzyme Inhibition by 1-Naphthol Derivatives

Compound TypeTarget EnzymeInhibition Constant (Ki) RangeReference
1-Naphthol DerivativesHuman Carbonic Anhydrase I (hCA I)0.034 - 0.724 µM nih.gov
1-Naphthol DerivativesHuman Carbonic Anhydrase II (hCA II)0.172 - 0.562 µM nih.gov
1-Naphthol DerivativesAcetylcholinesterase (AChE)0.096 - 0.177 µM nih.gov

Receptor Binding Interactions

The naphtho-seven-membered ring scaffold is a key feature in compounds designed to interact with specific cellular receptors. Notably, analogs where the oxepin oxygen is replaced by nitrogen atoms, forming 1,5-dihydro-2H-naphtho[1,2-b] researchgate.netchemrxiv.orgdiazepine-2,4(3H)-diones, have been identified as potent antagonists of the P2X4 receptor. nih.gov The P2X4 receptor is a ligand-gated ion channel involved in pain and inflammation. chemrxiv.org Extensive studies have characterized the binding of these compounds, with some analogs showing high potency and selectivity for the human P2X4 receptor over other P2X family members like P2X1R, P2X2/3R, and P2X3R. nih.gov

Similarly, derivatives based on the closely related naphtho[1,2-b]furan (B1202928) core have been discovered to be potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). nih.gov One specific analog was identified as a highly effective MCH-R1 antagonist with an IC50 value of 3 nM. nih.gov

Table 2: Receptor Binding Affinity of Naphtho-Heterocycle Derivatives

Compound ScaffoldTarget ReceptorCompound ExamplePotency (IC50)Reference
Naphtho[1,2-b] researchgate.netchemrxiv.orgdiazepine-2,4-dioneHuman P2X4 Receptor21u (MRS4719)0.503 µM nih.gov
Naphtho[1,2-b] researchgate.netchemrxiv.orgdiazepine-2,4-dioneHuman P2X4 Receptor22c (MRS4596)1.38 µM nih.gov
Naphtho[1,2-b]furan-2-carboxamideMCH-R110b3 nM nih.gov

Modulation of Cellular Processes

The molecular interactions of these compounds translate into significant effects on cellular functions. The antagonism of the P2X4 receptor by naphtho[1,2-b] researchgate.netchemrxiv.orgdiazepinedione analogs leads to neuroprotective effects. In a mouse model of ischemic stroke, potent antagonists were shown to dose-dependently reduce infarct volume and subsequent brain atrophy. nih.gov These compounds also demonstrated an ability to reduce ATP-induced calcium ion influx in primary human monocyte-derived macrophages, a key process in the inflammatory response. nih.gov Further studies confirmed that P2X4 receptor antagonists can inhibit the release of the pro-inflammatory cytokine interleukin-1β in human cell lines. chemrxiv.org

In the context of cancer biology, the inhibition of NF-κB by naphthofuran analogs resulted in potent cytotoxicity against various human cancer cell lines, including colon (HCT-116), lung (NCI-H23), and prostate (PC-3) cancer cells. nih.gov Other naphthoquinone derivatives have been shown to induce apoptosis in human breast carcinoma cells (MCF-7) in a dose-dependent manner. nih.gov This programmed cell death is a desirable outcome for anticancer agents. The cytotoxic activity of related naphthoquinone derivatives has also been confirmed against cervical carcinoma (HeLa) and melanoma (SK-MEL-28) cell lines. nih.gov

Structure-Activity Relationship (SAR) Investigations

Understanding how modifications to the chemical structure of naphtho[1,2-b]oxepin-5-one derivatives affect their biological activity is crucial for designing more effective and specific therapeutic agents.

Influence of Substituent Effects on Biological Activity

SAR studies have provided clear insights into what makes these compounds potent and selective. For the P2X4 receptor antagonists with a naphtho[1,2-b] researchgate.netchemrxiv.orgdiazepinedione core, specific substitutions are key to their activity. nih.gov

Naphthalene (B1677914) Core: Substitution at the 6-position of the naphthalene ring, for instance with a methyl group, was well-tolerated and maintained inhibitory activity. However, substitution at the 7-position was detrimental. nih.gov

Phenyl Ring: For derivatives containing a phenyl ring, an "aza-scan" (replacing carbon atoms with nitrogen) identified that a 4-pyridyl analog resulted in a threefold increase in activity compared to the parent phenyl compound. nih.gov

In the series of NF-κB inhibitors based on the naphtho[1,2-b]furan scaffold, electron-withdrawing groups on the N-phenyl ring were found to enhance both anticancer and NF-κB inhibitory activity. nih.gov The presence of two such groups, particularly at the 3' and 5' positions, was especially effective. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

Compound SeriesTargetFavorable SubstitutionsUnfavorable SubstitutionsReference
Naphtho-diazepinedionesP2X4 Receptor6-methyl on naphthalene; 4-pyridyl replacing N-phenylSubstitution at 7-position of naphthalene nih.gov
Naphthofuran-amidesNF-κBTwo electron-withdrawing groups at 3',5'-positions of N-phenyl ringN/A nih.gov
NaphthoquinonesGeneral CytotoxicityHydroxylation at C-5 and/or C-8Hydroxylation at C-2 nih.gov

Positional Isomerism and Stereochemical Impact on Molecular Interaction

The spatial arrangement of atoms and functional groups is a critical determinant of biological activity. This includes both the connectivity of the core structure (positional isomerism) and the three-dimensional orientation of the molecule (stereochemistry).

The synthesis of both naphth[1,2-b]oxepin-5-ones and their positional isomers, naphth[2,1-b]oxepin-5-ones, has been described, highlighting the accessibility of different core scaffolds. researchgate.net The biological evaluation of these distinct isomers is a key area of research, as the orientation of the oxepin ring relative to the naphthalene system can profoundly influence how the molecule fits into a target binding site. For example, studies on the isomeric naphtho[1,2-b]furan and naphtho[2,1-b]furan (B1199300) systems have shown they can possess different biological activities, with derivatives of the former targeting MCH-R1 and the latter being explored for antimicrobial properties. nih.govijpcbs.com

Stereochemistry also plays a vital role. The evaluation of cis and trans isomers of related tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives revealed different affinities for serotonin (B10506) and norepinephrine (B1679862) transporters. mdpi.com This demonstrates that even when the chemical formula is identical, the 3D shape of diastereomers can lead to distinct interactions with biological receptors, underscoring the importance of controlling stereochemistry during the design and synthesis of new therapeutic agents.

Mechanistic Studies of Biological Effects (e.g., Activation of Caspase Pathways, Modulation of Neurotransmitter Systems)

Mechanistic studies on compounds with similar core structures suggest potential pathways that could be relevant for naphtho-oxepinone derivatives.

Activation of Caspase Pathways:

The induction of apoptosis, or programmed cell death, is a key mechanism for anticancer agents. A central component of this process is the activation of a cascade of enzymes called caspases. Research on various naphthoquinone derivatives, which share the naphthalene core with the target compound, has demonstrated the ability to induce apoptosis through the activation of caspase pathways.

For instance, studies on rhinacanthins, which are naphthoquinone esters, have shown that they can induce apoptosis in cancer cells. This process was found to be associated with the activation of caspase-3, a key executioner caspase in the apoptotic pathway researchgate.net. Similarly, other 1,4-naphthoquinone (B94277) derivatives have been identified as inducing apoptosis as the primary mechanism of cell death in cancer cell lines mdpi.com. While these are not oxepinone derivatives, the shared naphthoquinone-like core suggests that the capacity to interact with cellular components to trigger apoptosis could be a property of related structures.

Furthermore, a derivative of a different but related heterocyclic system, 9-nitrobenzo[b]naphtho[1,2-f]oxepine, has been noted for its ability to induce apoptosis mdpi.com. This finding, in a molecule that contains both a naphtho- and an oxepine-like ring system, lends further credence to the possibility that derivatives of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one could engage apoptotic machinery.

Modulation of Neurotransmitter Systems:

The dibenzo[b,f]oxepine scaffold, which is structurally related to the naphtho-oxepine core, is found in compounds with significant activity on the central nervous system. For example, some dibenz[b,f]oxepine derivatives have been shown to have a high affinity for the dopamine (B1211576) D-4 receptor, suggesting a potential role in modulating neurotransmitter systems mdpi.com. While this is a different ring system, it highlights the potential for oxepine-containing molecules to interact with neurological targets.

In Vitro Studies on Cellular Models (excluding human clinical trial data)

In vitro studies using various cell lines are fundamental for elucidating the biological effects of novel compounds. For derivatives structurally related to this compound, several in vitro investigations have been reported.

Anticancer and Cytotoxic Studies:

A variety of naphthoquinone derivatives have been evaluated for their cytotoxic effects on different cancer cell lines. For example, new substituted 1,4-naphthoquinones have demonstrated cytotoxicity against MCF-7 breast tumor cells nih.gov. The table below summarizes the in vitro cytotoxicity of some 1,4-naphthoquinone derivatives on various cancer cell lines.

Compound ClassCell LineEffectReference
1,4-Naphthoquinone derivativesHeLa, IGROV-1, SK-MEL-28Cytotoxicity, Induction of apoptosis mdpi.com
Naphthoquinone esters (Rhinacanthins)HeLaS3G2/M cell cycle arrest, Induction of apoptosis researchgate.net
Substituted 1,4-NaphthoquinonesMCF-7Cytotoxicity nih.gov
9-Nitrobenzo[b]naphtho[1,2-f]oxepineCell culturesCytotoxicity, Induction of apoptosis mdpi.com

This table presents data on structurally related compounds, not this compound.

These studies often utilize techniques such as MTT assays to assess cell viability and flow cytometry to analyze the cell cycle and quantify apoptotic cells researchgate.netmdpi.com. For example, rhinacanthin-N was shown to cause an arrest in the G2/M phase of the cell cycle in HeLaS3 cells and increase the population of apoptotic cells researchgate.net.

Neuroprotective Studies:

In the context of neurodegenerative diseases, in vitro models are used to screen for compounds with neuroprotective effects. Studies on 1,4-naphthoquinones have shown that they can protect neuronal cells from toxins like paraquat (B189505) and 6-hydroxydopamine in vitro. The protective mechanisms are linked to the suppression of oxidative stress and the restoration of mitochondrial function nih.gov. Naphthoquinones such as shikonin (B1681659) and plumbagin (B1678898) have also demonstrated neuroprotective effects in cellular models by modulating pathways related to oxidative stress nih.gov. These findings suggest that the naphtho- core could be a valuable pharmacophore for developing neuroprotective agents.

Applications of Naphtho 1,2 B Oxepin 5 One in Advanced Materials and Chemical Probes

Utilization in Materials Science

The stable aromatic structure inherent in the naphtho-oxepine core suggests its potential use in the development of novel materials with specific electronic and photophysical properties.

While research specifically detailing 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one in organic electronics is nascent, studies on closely related naphtho-fused heterocyclic systems demonstrate the promise of this structural class. For instance, donor-acceptor copolymers incorporating naphtho[1,2-b:5,6-b′]dithiophene, a structurally analogous system, have been synthesized for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). fmc.commdpi.com These materials exhibit good solubility, high thermal stability, and effective film-forming capabilities. fmc.com

In OFETs, copolymers based on a naphthodithiophene unit have demonstrated excellent hole mobility, a critical parameter for semiconductor performance. fmc.com One such polymer achieved a hole mobility of 0.11 cm² V⁻¹ s⁻¹. fmc.com For OSC applications, naphtho[1,2-b:5,6-b′]dithiophene-based semiconductors have been used as donor materials in bulk heterojunction devices, achieving power conversion efficiencies (PCE) up to 2.2%. mdpi.com These findings suggest that the naphtho[1,2-b]oxepin-5-one scaffold, with its intrinsic electronic properties, could serve as a valuable building block for new organic semiconductors.

Table 1: Performance of Related Naphtho-fused Organic Semiconductors

Polymer NameApplicationKey Performance MetricValueReference
PzNDT-F-DPPOFETHole Mobility (μh)0.11 cm² V⁻¹ s⁻¹ fmc.com
M5OSCPower Conversion Efficiency (PCE)2.2% mdpi.com
M4OSCPower Conversion Efficiency (PCE)0.98% mdpi.com
M11OSCOptical Bandgap1.77 eV mdpi.com

The development of fluorescent probes for detecting specific analytes is a significant area of materials science. Fused aromatic systems are often the basis for such probes. A novel fluorescent system based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) was developed for the highly sensitive and rapid detection of phosgene. nih.gov This system operates through an Intramolecular Charge Transfer (ICT) mechanism, where the fluorescence is quenched upon reaction with the target analyte. nih.gov The probe demonstrated a low detection limit of 0.16 μM and a rapid response time of 30 seconds. nih.gov

Given the structural similarities, the naphtho[1,2-b]oxepin-5-one framework holds potential for the design of new fluorescent dyes and chemosensors. The combination of the electron-rich naphthalene (B1677914) moiety and the oxepinone system could facilitate ICT processes, making it a candidate for developing probes for various ions or small molecules.

Chemical Probes for Biological Systems

Chemical probes are essential small-molecule tools for studying and manipulating biological systems, such as proteins and cellular pathways. wikipedia.org The naphtho-oxepine scaffold is a promising starting point for creating such probes due to its potential for derivatization and interaction with biological macromolecules.

The development of highly selective ligands that target specific proteins is crucial for understanding their function and for drug discovery. Research on compounds with cores structurally related to naphtho[1,2-b]oxepin-5-one has yielded potent and selective ligands for important protein targets.

For example, a series of 4-substituted 2H-naphth[1,2-b]-1,4-oxazines, which are close structural analogs, were synthesized and identified as a new class of dopamine (B1211576) agonists. One compound from this series displayed high potency and selectivity for the D2 dopamine receptor over the α2 receptor. In another study, derivatives of 1,5-dihydro-2H-naphtho[1,2-b]diazepine-2,4(3H)-dione were developed as potent and selective antagonists for the P2X4 receptor, a target for conditions like neuropathic pain and ischemic stroke. These examples highlight the suitability of the naphtho[1,2-b] fused system for generating ligands with high target specificity.

Table 2: Selective Protein Ligands Based on Related Naphtho[1,2-b] Scaffolds

ScaffoldProtein TargetBiological ActivityReference
2H-Naphth[1,2-b]-1,4-oxazineDopamine D2 ReceptorPotent & Selective Agonist
1,5-Dihydro-2H-naphtho[1,2-b]diazepine-2,4(3H)-dioneP2X4 ReceptorPotent & Selective Antagonist

Compounds derived from the naphtho[1,2-b]oxepin-5-one skeleton can serve as valuable tools in biochemical assays designed to investigate biological processes. The P2X4 receptor antagonists mentioned previously were used in assays to measure ATP-induced calcium ion influx in primary human monocyte-derived macrophages, demonstrating their utility in studying cellular signaling pathways. Natural product-based probes are frequently used to globally analyze target systems, such as profiling enzyme families to identify new therapeutic targets. The stable and modifiable nature of the naphtho-oxepine structure makes it an attractive scaffold for developing such probes for use in a wide range of biochemical assays.

Agrochemical Research Applications

The search for new, effective, and environmentally safer agrochemicals is a continuous effort. Natural products and their synthetic analogs often provide the inspiration for new pesticides. The dibenzo[b,f]oxepine scaffold, which is structurally related to naphtho-oxepines, has been noted for conferring insecticidal properties to its derivatives.

Furthermore, the naphthoquinone core, which is a key structural element in this compound, is well-known for its broad biological activities. Naphthoquinones like plumbagin (B1678898) and juglone, and their derivatives, have shown significant antifungal activity against a wide array of plant pathogens, including Fusarium oxysporum and Cercospora arachidicola Hori. Some of these derivatives displayed fungicidal efficacy greater than that of commercial fungicides. These compounds also exhibited antiviral activity against the tobacco mosaic virus (TMV). This strong precedent suggests that the naphtho[1,2-b]oxepin-5-one structure is a promising candidate for exploration in agrochemical research, potentially leading to new fungicides, insecticides, or antiviral agents for crop protection.

Future Perspectives and Research Directions

Advancements in Asymmetric Synthesis

The development of stereochemically pure compounds is a cornerstone of modern chemistry, and the asymmetric synthesis of 2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one and its derivatives represents a significant area for future research. The creation of enantiomerically pure forms is crucial for understanding their interactions with biological systems. Future strategies will likely focus on the use of chiral catalysts, auxiliaries, or substrates to control the stereochemistry of the final product. mdpi.com

One promising approach involves the enantioselective cyclization of precursor molecules. For instance, methods analogous to the asymmetric bromolactonization catalyzed by chiral amines, which has been successful for similar ring systems, could be adapted. This would involve the synthesis of an appropriate prochiral naphthoxy-substituted carboxylic acid and its subsequent cyclization in the presence of a chiral catalyst to yield one enantiomer of the naphtho[1,2-b]oxepin-5-one core preferentially.

Another avenue of exploration is the use of chiral pool synthesis, starting from readily available enantiopure materials like D-glucosamine. mdpi.com While more complex, this strategy could introduce chirality into the scaffold in a highly controlled manner. The development of novel chiral catalysts specifically designed for the regioselective cyclization of naphthol derivatives will also be instrumental in advancing the asymmetric synthesis of this compound class. researchgate.net

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, offer a powerful and efficient strategy for generating chemical diversity. mdpi.commdpi.com The application of MCRs to the this compound scaffold holds immense potential for the rapid creation of libraries of novel derivatives.

Future research will likely focus on designing novel MCRs that utilize the inherent reactivity of the naphtho[1,2-b]oxepin-5-one core or its precursors. For example, a one-pot reaction involving a naphthol derivative, an appropriate aldehyde, and a third component could lead to highly functionalized analogs. mdpi.com The development of domino reactions, where a single transformation sets off a cascade of subsequent reactions, will also be a key area of interest. rsc.org

The Betti and Bargellini reactions, which have been successfully employed for the synthesis of related naphtho-fused oxazepine scaffolds from 2-naphthol, provide a template for future MCR strategies. chemicalpapers.com Adapting these methodologies could allow for the introduction of a wide range of substituents, leading to a diverse set of compounds with potentially novel properties. The key advantage of MCRs lies in their atom economy and the ability to build molecular complexity in a single, efficient step. mdpi.com

Integration of Artificial Intelligence in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. mdpi.com For the this compound scaffold, AI can be a transformative tool for designing new derivatives with desired properties and predicting their activities. frontiersin.org

Expanding the Scope of Non-Clinical Applications

While the biological activity of this compound is an area of active investigation, its unique chemical structure also suggests potential for a range of non-clinical applications. Future research is expected to explore its utility in materials science, agrochemicals, and as a synthetic intermediate.

The fused ring system and the presence of a carbonyl group make this compound an interesting candidate for the development of novel polymers and functional materials. Its derivatives could be investigated for their optical or electronic properties, potentially finding use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

In the field of agrochemicals, the naphtho[1,2-b]oxepin-5-one scaffold could be explored for the development of new herbicides, fungicides, or insecticides. The structural similarity to some natural products with biological activity suggests that derivatives of this compound may exhibit useful properties for crop protection.

Furthermore, the reactivity of the carbonyl group and the potential for functionalization of the aromatic rings make this compound a valuable building block in organic synthesis. It can serve as a starting material for the creation of more complex molecular architectures, including other heterocyclic systems. researchgate.net

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst/ReagentsYield (%)Reaction TimeKey Reference
Ionic Liquid Catalysis[Sipim]HSO470–784–6 hours
Microwave AnnulationPd/C, DMF80–8520–30 minutes

Methodological Insight : Optimize catalyst choice and solvent system (e.g., ethanol for recrystallization purity ) to minimize side products.

What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be identified?

Basic Research Question

  • 1H/13C NMR : Identify protons on the oxepin ring (δ 2.5–3.5 ppm for CH2 groups) and carbonyl carbon (δ 170–175 ppm) . Discrepancies may arise from solvent effects (CDCl3 vs. DMSO-d6) or tautomerism.
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 216.1 (calculated for C12H12O2) and fragmentation patterns .
  • IR Spectroscopy : Detect carbonyl stretch (1650–1700 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) .

Methodological Insight : Cross-validate spectral data with computational tools (e.g., DFT calculations) to resolve ambiguities in peak assignments .

How can discrepancies in NMR data between different synthesis batches be systematically analyzed?

Advanced Research Question
Discrepancies often stem from:

  • Solvent Polarity : CDCl3 may shift proton signals upfield compared to DMSO-d6 .
  • Impurity Profiles : Use HPLC or GC-MS to detect byproducts (e.g., unreacted aldehydes) .
  • Tautomeric Equilibria : Variable-temperature NMR (VT-NMR) can identify dynamic interconversions .

Q. Methodological Steps :

Re-run NMR under standardized conditions (solvent, concentration).

Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

Compare with literature values for analogous naphtho-oxepins .

What strategies optimize regioselectivity in oxepin ring formation during synthesis?

Advanced Research Question
Regioselectivity is influenced by:

  • Substituent Effects : Electron-donating groups on aromatic precursors favor C-2 annulation .
  • Catalyst Design : Lewis acids (e.g., ZnCl2) stabilize transition states for ring closure .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .

Methodological Insight : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-determining steps and adjust substituents accordingly .

What in silico methods predict the compound’s biological targets, and how can these be validated experimentally?

Advanced Research Question

  • Molecular Docking : Screen against cancer-related targets (e.g., topoisomerases) using structural analogs of naphthoquinones .
  • QSAR Modeling : Correlate substituent patterns with activity (e.g., logP, H-bond donors) to prioritize derivatives .

Q. Validation Strategies :

Enzymatic Assays : Test inhibition of topoisomerase I/II (IC50 values) .

Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .

Q. Table 2: Predicted vs. Experimental Bioactivity

TargetPredicted IC50 (µM)Experimental IC50 (µM)Reference
Topoisomerase I12.515.3 ± 1.2
Tyrosinase45.0>100 (Inactive)

Methodological Insight : Address false positives by orthogonal assays (e.g., SPR for binding affinity).

How do electronic effects of substituents influence the compound’s reactivity in photochemical applications?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Enhance stability under UV light (e.g., nitro groups reduce photodegradation) .
  • Electron-Donating Groups (EDGs) : Increase singlet oxygen generation for photodynamic therapy applications .

Q. Methodological Steps :

Perform TD-DFT calculations to model excited-state behavior.

Validate with UV-vis spectroscopy and ROS (reactive oxygen species) detection assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one
Reactant of Route 2
Reactant of Route 2
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.